"N-(2-aminoethyl)-3-bromobenzamide hydrochloride" physical and chemical properties
"N-(2-aminoethyl)-3-bromobenzamide hydrochloride" physical and chemical properties
An In-depth Technical Guide to N-(2-aminoethyl)-3-bromobenzamide hydrochloride
Introduction
N-(2-aminoethyl)-3-bromobenzamide hydrochloride is a substituted benzamide derivative, a class of compounds recognized for its significant role as a versatile scaffold in medicinal chemistry and drug discovery. The inherent structural features of this molecule—a brominated aromatic ring, a secondary amide linkage, and a primary amine hydrochloride salt—provide multiple points for chemical modification, making it a valuable building block for the synthesis of more complex molecular architectures. Researchers in drug development may utilize this compound as a precursor for novel therapeutic agents, targeting a wide array of biological pathways. This guide offers a comprehensive overview of its core physicochemical properties, established protocols for its characterization, and essential safety information, designed for researchers and scientists engaged in chemical synthesis and pharmaceutical development.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its application in research. These parameters influence everything from reaction setup and solvent selection to purification strategies and formulation.
Chemical Structure:
Figure 1: 2D Structure of N-(2-aminoethyl)-3-bromobenzamide hydrochloride
Physicochemical Data Summary
The properties of N-(2-aminoethyl)-3-bromobenzamide hydrochloride are summarized in the table below. This data is critical for experimental design, including dissolution, reaction stoichiometry, and storage.
| Property | Value | Source |
| CAS Number | 152535-09-6 | [1] |
| Molecular Formula | C₉H₁₂BrClN₂O | [1] |
| Molecular Weight | 279.56 g/mol | [1] |
| Appearance | Solid (predicted) | |
| SMILES Code | O=C(NCCN)C1=CC=CC(Br)=C1.[H]Cl | [1] |
| MDL Number | MFCD16040109 | [1] |
| Related Free Base CAS | 152535-08-5 (N-(2-aminoethyl)-3-bromobenzamide) | [2] |
| Molecular Weight (Free Base) | 243.10 g/mol | [2] |
Reactivity, Synthesis, and Stability
The chemical behavior of N-(2-aminoethyl)-3-bromobenzamide hydrochloride is dictated by its three primary functional groups: the primary aliphatic amine, the secondary amide, and the bromophenyl ring. Understanding the reactivity of these sites is crucial for its use as a synthetic intermediate.
Conceptual Synthesis Route Benzamide derivatives are commonly synthesized via the amidation of a carboxylic acid or its more reactive derivative, such as an acyl chloride. A plausible and efficient synthesis route for the parent compound involves the coupling of 3-bromobenzoic acid with ethylenediamine.
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Activation of Carboxylic Acid: 3-bromobenzoic acid is first converted to a more reactive species. A standard method is treatment with thionyl chloride (SOCl₂) or oxalyl chloride to form 3-bromobenzoyl chloride.
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Amide Coupling: The resulting acyl chloride is then reacted with a suitable protected ethylenediamine, such as N-Boc ethylenediamine, in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) to neutralize the HCl generated during the reaction. The Boc-protecting group prevents side reactions at the second amine.
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Deprotection: The Boc-protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the free primary amine.
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Salt Formation: Treatment with hydrochloric acid provides the final hydrochloride salt, which often improves stability and handling characteristics.
Stability and Storage As a hydrochloride salt, the compound is expected to be a stable, crystalline solid. However, amides are susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.
Analytical and Quality Control Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of any chemical used in research. The following are standard, field-proven protocols for the comprehensive analysis of benzamide derivatives like the topic compound.[3]
Protocol 3.1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination of organic molecules.
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Objective: To confirm the atomic connectivity and structural integrity of the molecule.
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Methodology:
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Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given the hydrochloride salt form). Ensure complete dissolution.
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¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum on a 400 MHz (or higher) spectrometer. Expected signals would include distinct aromatic protons (in the ~7-8 ppm region), methylene (-CH₂-) protons adjacent to the amine and amide groups, and exchangeable amine/amide protons.
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 spectrum. This will confirm the number of unique carbon environments, including carbonyl, aromatic, and aliphatic carbons.
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Causality and Interpretation: The chemical shifts, coupling constants (J-values), and integration of the proton signals provide definitive evidence of the molecular structure. For instance, the splitting patterns of the aromatic protons can confirm the 1,3-substitution pattern on the benzene ring.
Protocol 3.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of small molecule drug candidates.
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Objective: To quantify the purity of the compound and identify any potential impurities.
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Methodology:
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System: A reverse-phase HPLC system with a C18 column is appropriate for this moderately polar molecule.
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Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is recommended. The acid improves peak shape for the amine-containing compound.
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Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in a water/acetonitrile mixture).
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Injection and Detection: Inject 5-10 µL of the sample and monitor the elution profile using a UV detector, typically at wavelengths such as 254 nm and 280 nm, where the benzoyl chromophore absorbs.
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Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
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Expertise Note: The choice of a gradient method (e.g., starting from 5% B to 95% B over 15-20 minutes) is crucial for ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.
Protocol 3.3: Identity Confirmation by Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, serving as a final confirmation of its identity.
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Objective: To verify the molecular weight of the compound.
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Methodology:
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Technique: Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is amenable to polar, non-volatile compounds.
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Sample Infusion: The sample, prepared as for HPLC analysis, can be directly infused into the mass spectrometer or analyzed via an LC-MS system (coupling HPLC with MS).
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Analysis: In positive ion mode, the expected ion would correspond to the molecular weight of the free base [M+H]⁺. For N-(2-aminoethyl)-3-bromobenzamide, this would be approximately 243.10 + 1.007 = 244.11 Da. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the mass spectrum as two peaks of nearly equal intensity separated by ~2 Da (e.g., [M+H]⁺ and [M+2+H]⁺).
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Trustworthiness: High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), offering an extremely high degree of confidence in the elemental composition of the synthesized molecule.
Safety and Handling
While a specific Safety Data Sheet (SDS) for N-(2-aminoethyl)-3-bromobenzamide hydrochloride is not widely available, data from structurally similar benzamides and haloanilines can be used to infer potential hazards.
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General Hazards: Similar compounds are often classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][5][6] Harmful if swallowed is also a common hazard statement for related structures.[4][5][7]
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Personal Protective Equipment (PPE):
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Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4]
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Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
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Skin and Body Protection: Wear a laboratory coat.
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Handling:
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First Aid Measures:
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In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6]
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In case of skin contact: Wash off immediately with plenty of soap and water.[6]
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If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[6]
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If swallowed: Rinse mouth with water and consult a physician.
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Research Applications and Context
N-(2-aminoethyl)-3-bromobenzamide hydrochloride is primarily a research chemical. Its value lies in its potential as a scaffold for creating libraries of compounds for screening in drug discovery programs. The aryl bromide functionality is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the introduction of diverse substituents at the 3-position of the phenyl ring. The primary amine serves as a key handle for building out different side chains, which can be crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties.
References
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Synthesis and analysis of amides. Chemistry Education. [Link]
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Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. [Link]
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Benzamide | PPTX. Slideshare. [Link]
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N-(2-aminoethyl)-4-bromo-N,3-dimethylbenzamide | C11H15BrN2O | CID 104297894. PubChem. [Link]
Sources
- 1. 152535-09-6|N-(2-Aminoethyl)-3-bromobenzamide hydrochloride|BLD Pharm [bldpharm.com]
- 2. 152535-08-5|N-(2-Aminoethyl)-3-bromobenzamide|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
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- 7. fishersci.com [fishersci.com]
